2-amino-5-methyl-1,3-thiazol-4(5H)-one
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Description
2-Amino-5-methyl-1,3-thiazol-4(5H)-one is a derivative of 1,3-thiazole, a heterocyclic compound containing both nitrogen and sulfur within the ring structure. The presence of the amino group at the 2-position and a methyl group at the 5-position are significant for the chemical reactivity and potential biological activity of the molecule. The 1,3-thiazole derivatives are known for their wide range of applications in medicinal chemistry and as precursors in various organic syntheses .
Synthesis Analysis
The synthesis of 2-amino-1,3,4-thiadiazoles, which are structurally related to 2-amino-5-methyl-1,3-thiazol-4(5H)-one, can be achieved through condensation reactions followed by oxidative bond formation. This method is compatible with various aldehydes and provides a scalable approach to access a variety of diazole derivatives . Additionally, 2-thiohydantoins, which share a similar thiazole core, can be synthesized using a one-pot three-component process involving amino acid esters, primary amines, and a thiocarbonyl transfer reagent .
Molecular Structure Analysis
The molecular structure of related compounds, such as 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized using spectroscopic techniques and X-ray diffraction. These studies reveal the orthorhombic crystalline form and provide detailed information on bond lengths, angles, and torsion angles. The electronic properties, including frontier molecular orbitals and molecular electrostatic potential maps, have been calculated using density functional theory (DFT) .
Chemical Reactions Analysis
2-Amino-1,3-thiazoles are highly reactive due to the presence of the amino group and the reactive positions on the thiazole ring. They can undergo various reactions, including those that modify the amino substituent without affecting the thiazole ring, and more complex reactions leading to polycondensed N,S-heterocycles . The synthesis of 2-substituted derivatives of thiadiazolo-triazinones from 2-amino-1,3,4-thiadiazoles demonstrates the versatility of these compounds in forming new structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-amino-1,3-thiazoles and their derivatives are influenced by their molecular structure. For instance, the crystal structure of 2(4-amino-benzosulfonimido)-5-methyl-3H-1,3,4-thiadiazole shows the presence of S⋯O close contacts and NH⋯N hydrogen bonds, which contribute to the stability of the crystal lattice . The crystal structure of 5-amino-2-thiol-1,3,4-thiadiazole indicates a planar molecule with a localized double bond and a short S-S intramolecular contact, which is unusual and of interest .
Scientific Research Applications
2-Aminothiazole is a heterocyclic amine featuring a thiazole core. It can also be considered a cyclic isothiourea . It possesses an odor similar to pyridine and is soluble in water, alcohols, and diethyl ether .
- Medicinal Chemistry : Synthetic aminothiazoles - compounds containing the parent 2-aminothiazole as a subunit - are used in medicinal chemistry . Some examples are abafungin, acotiamide, amiphenazole, amthamine, avatrombopag, aztreonam, cefepime, cefixime, ceftizoxime, ceftiofur, ceftibuten, cefpirome, famotidine, meloxicam, and pramipexole .
- Treatment of Hyperthyroidism : 2-Aminothiazole can be used as a thyroid inhibitor in the treatment of hyperthyroidism .
properties
IUPAC Name |
2-amino-5-methyl-1,3-thiazol-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2OS/c1-2-3(7)6-4(5)8-2/h2H,1H3,(H2,5,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFQICKLJAUSMRR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N=C(S1)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40278261 |
Source
|
Record name | 2-amino-5-methyl-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-methyl-1,3-thiazol-4(5H)-one | |
CAS RN |
3805-14-9 |
Source
|
Record name | NSC6827 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6827 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-amino-5-methyl-1,3-thiazol-4(5H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40278261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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